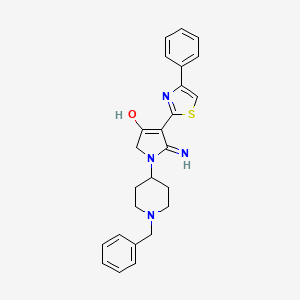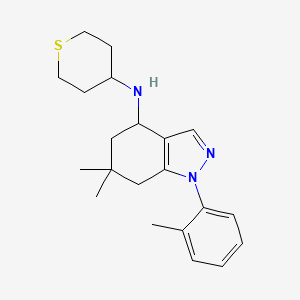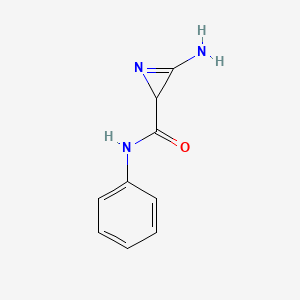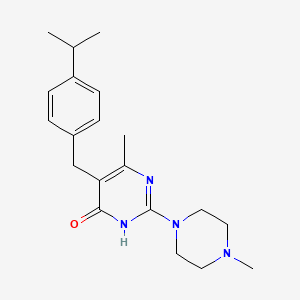![molecular formula C22H19N3O2 B6056575 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B6056575.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide, commonly known as BISA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BISA belongs to the class of benzimidazole derivatives, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of BISA is not fully understood, but it is believed to act through multiple pathways. In cancer cells, BISA has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In Alzheimer's disease, BISA has been shown to inhibit the formation of amyloid-beta plaques by reducing the levels of beta-secretase, an enzyme involved in the formation of the plaques. BISA's antimicrobial activity is believed to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
BISA has been shown to have several biochemical and physiological effects. In vitro studies have shown that BISA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BISA has also been shown to inhibit the formation of amyloid-beta plaques in Alzheimer's disease. In addition, BISA has been shown to possess antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using BISA in lab experiments is its potent biological activity, which makes it a potential candidate for the development of new therapeutics. BISA's synthetic nature also allows for the production of large quantities of the compound, which is essential for conducting extensive studies. However, one of the limitations of using BISA in lab experiments is its potential toxicity, which requires careful handling and dosing.
Direcciones Futuras
There are several future directions for the study of BISA. One potential direction is the development of BISA-based therapeutics for cancer and neurodegenerative diseases. Another potential direction is the exploration of BISA's antimicrobial activity for the development of new antibiotics. Further studies are also needed to fully understand the mechanism of action of BISA and its potential side effects.
Conclusion:
In conclusion, BISA is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BISA has been studied for its potential use in cancer research, neurodegenerative diseases, and infectious diseases. BISA's potent biological activity makes it a potential candidate for the development of new therapeutics, but its potential toxicity requires careful handling and dosing. Further studies are needed to fully understand the mechanism of action of BISA and its potential side effects.
Métodos De Síntesis
BISA can be synthesized through a multi-step process involving the reaction of 2-methylphenol, 1,3-dibromo-2-propanol, and 2-aminobenzimidazole. The reaction mixture is then subjected to various purification steps to obtain the final product in high yield and purity.
Aplicaciones Científicas De Investigación
BISA has been studied for its potential therapeutic applications in various scientific fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, BISA has been shown to exhibit potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. BISA has also been studied for its potential use in the treatment of Alzheimer's disease, where it has been shown to inhibit the formation of amyloid-beta plaques, a hallmark of the disease. In addition, BISA has been shown to possess antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-15-7-2-5-12-20(15)27-14-21(26)23-17-9-6-8-16(13-17)22-24-18-10-3-4-11-19(18)25-22/h2-13H,14H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBOXHNEDOEYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1-azepanyl)-3-(3-{[methyl(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6056504.png)
![2,2-dimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B6056507.png)
![N-(4-isopropylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B6056512.png)


![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B6056531.png)
![7-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6056547.png)
![4-(2-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6056555.png)
![2-[(4-methoxybenzyl)thio]-5-[(3-methylbenzyl)thio]-1,3,4-thiadiazole](/img/structure/B6056580.png)
![N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-4-(1H-imidazol-1-yl)aniline](/img/structure/B6056582.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6056584.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B6056590.png)